molecular formula C9H20O4S2 B1620723 L-Arabinose diethyldithioacetal CAS No. 43179-48-2

L-Arabinose diethyldithioacetal

Cat. No.: B1620723
CAS No.: 43179-48-2
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-PRJMDXOYSA-N
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Description

L-Arabinose diethyldithioacetal is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of two ethylthio groups attached to the arabinose molecule, which significantly alters its chemical properties and potential applications. L-Arabinose itself is commonly found in plant cell walls and is a major component of hemicellulose.

Biochemical Analysis

Biochemical Properties

L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .

Cellular Effects

L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .

Transport and Distribution

Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Arabinose diethyldithioacetal typically involves the reaction of L-arabinose with diethyl dithioacetal in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then opened to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include methanol or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To maintain consistent reaction conditions and optimize yield.

    Purification Steps: Including crystallization or distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: L-Arabinose diethyldithioacetal undergoes various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to yield the corresponding alcohols.

    Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the ethylthio groups.

Scientific Research Applications

L-Arabinose diethyldithioacetal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in metabolic pathways involving L-arabinose.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

L-Arabinose diethyldithioacetal can be compared with other similar compounds, such as:

    L-Arabinose: The parent compound, which lacks the ethylthio groups and has different chemical properties.

    D-Arabinose diethyldithioacetal: A stereoisomer with similar functional groups but different spatial arrangement.

    L-Ribose diethyldithioacetal: Another pentose sugar derivative with ethylthio groups.

Uniqueness:

    Functional Groups:

    Stereochemistry: The specific arrangement of atoms in this compound contributes to its distinct chemical behavior compared to its isomers and analogs.

Properties

CAS No.

43179-48-2

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1

InChI Key

IZQLWYVNJTUXNP-PRJMDXOYSA-N

Isomeric SMILES

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC

SMILES

CCSC(C(C(C(CO)O)O)O)SCC

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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